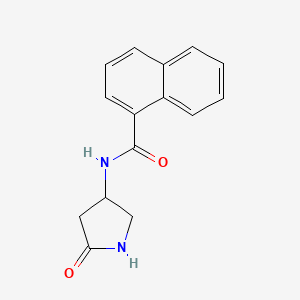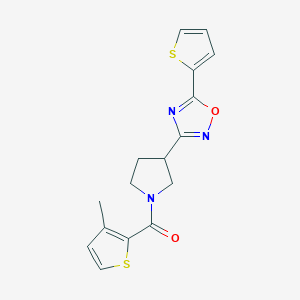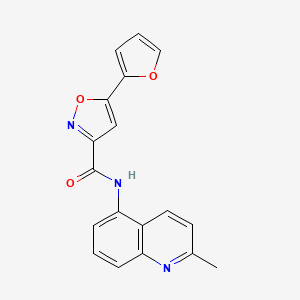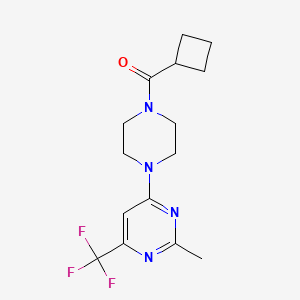![molecular formula C17H16N4O B2870278 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline CAS No. 2380078-60-2](/img/structure/B2870278.png)
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a quinoxaline ring and an azetidine ring, which are linked by a pyridine moiety.
作用機序
The mechanism of action of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In breast cancer cells, the compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In malaria parasites, the compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. In breast cancer cells, the compound has been shown to induce apoptosis, or programmed cell death. In malaria parasites, the compound has been shown to inhibit the growth and development of the parasite. The compound has also been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One advantage of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is its versatility as a building block for the synthesis of other heterocyclic compounds. Its potential applications in medicinal chemistry, materials science, and organic synthesis make it a valuable compound for research. However, one limitation of the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for research on 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline. One direction is to further investigate its potential as an antitumor and antimalarial agent. Another direction is to explore its potential applications in materials science, particularly in the development of organic electronic devices. Additionally, the compound could be used as a starting point for the development of other heterocyclic compounds with interesting properties. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and organic electronic devices.
合成法
The synthesis of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline involves the reaction of 3-(pyridin-3-yloxymethyl)azetidine with 1,2-dibromo-3-nitrobenzene in the presence of a palladium catalyst. The reaction yields the desired compound as a yellow solid, which is purified by column chromatography. The yield of the reaction is typically around 50%.
科学的研究の応用
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has shown promising activity against cancer cells, particularly breast cancer cells. It has also been studied as a potential antimalarial agent. In materials science, the compound has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic synthesis, the compound has been used as a versatile intermediate for the synthesis of other heterocyclic compounds.
特性
IUPAC Name |
2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-6-16-15(5-1)19-9-17(20-16)21-10-13(11-21)12-22-14-4-3-7-18-8-14/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCTMFFSNSMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2870196.png)



![4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2870204.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2870205.png)
![N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2870206.png)


![1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2870211.png)
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)
![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2870213.png)
![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)
